1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is a fluorinated organic compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 2-fluoro-5-(trifluoromethyl)styrene, followed by carboxylation. The cyclopropanation can be achieved using reagents like diazomethane or dihalocarbenes under controlled conditions. The carboxylation step often involves the use of carbon dioxide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced catalytic systems can be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit unique properties like chemical resistance and low surface energy.
Mechanism of Action
The mechanism by which 1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluoro and trifluoromethyl groups can enhance binding affinity and selectivity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- [2-Fluoro-5-(trifluoromethyl)phenyl]acetonitrile
Comparison: 1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is unique due to the presence of a cyclopropane ring, which imparts rigidity and distinct steric properties compared to its analogs. The carboxylic acid group also provides a versatile functional handle for further derivatization, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C11H8F4O2 |
---|---|
Molecular Weight |
248.17 g/mol |
IUPAC Name |
1-[2-fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H8F4O2/c12-8-2-1-6(11(13,14)15)5-7(8)10(3-4-10)9(16)17/h1-2,5H,3-4H2,(H,16,17) |
InChI Key |
YEGIOEFRCAPCAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)C(F)(F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.